molecular formula C19H23N5 B12934645 9-Benzyl-6-(2-(piperidin-1-yl)ethyl)-9H-purine CAS No. 920503-17-9

9-Benzyl-6-(2-(piperidin-1-yl)ethyl)-9H-purine

Cat. No.: B12934645
CAS No.: 920503-17-9
M. Wt: 321.4 g/mol
InChI Key: CRUGSNBDWPHAHI-UHFFFAOYSA-N
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Description

9-Benzyl-6-(2-(piperidin-1-yl)ethyl)-9H-purine is a synthetic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This particular compound is characterized by the presence of a benzyl group at the 9th position and a piperidin-1-yl ethyl group at the 6th position of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-6-(2-(piperidin-1-yl)ethyl)-9H-purine typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the benzyl and piperidin-1-yl ethyl groups. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-6-(2-(piperidin-1-yl)ethyl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Benzyl-6-(2-(piperidin-1-yl)ethyl)-9H-purine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 9-Benzyl-6-(2-(morpholin-4-yl)ethyl)-9H-purine
  • 9-Benzyl-6-(2-(pyrrolidin-1-yl)ethyl)-9H-purine

Uniqueness

Compared to similar compounds, 9-Benzyl-6-(2-(piperidin-1-yl)ethyl)-9H-purine may exhibit unique properties due to the presence of the piperidin-1-yl ethyl group

Properties

CAS No.

920503-17-9

Molecular Formula

C19H23N5

Molecular Weight

321.4 g/mol

IUPAC Name

9-benzyl-6-(2-piperidin-1-ylethyl)purine

InChI

InChI=1S/C19H23N5/c1-3-7-16(8-4-1)13-24-15-22-18-17(20-14-21-19(18)24)9-12-23-10-5-2-6-11-23/h1,3-4,7-8,14-15H,2,5-6,9-13H2

InChI Key

CRUGSNBDWPHAHI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2=C3C(=NC=N2)N(C=N3)CC4=CC=CC=C4

Origin of Product

United States

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